Dichloronickel;2,6-di(pyrazol-1-yl)pyridine Dichloronickel;2,6-di(pyrazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991934
InChI: InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2
SMILES:
Molecular Formula: C11H9Cl2N5Ni
Molecular Weight: 340.82 g/mol

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

CAS No.:

Cat. No.: VC17991934

Molecular Formula: C11H9Cl2N5Ni

Molecular Weight: 340.82 g/mol

* For research use only. Not for human or veterinary use.

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine -

Specification

Molecular Formula C11H9Cl2N5Ni
Molecular Weight 340.82 g/mol
IUPAC Name dichloronickel;2,6-di(pyrazol-1-yl)pyridine
Standard InChI InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2
Standard InChI Key WEAQWSFPQTYECK-UHFFFAOYSA-L
Canonical SMILES C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.Cl[Ni]Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine comprises a central nickel(II) ion bound to two chloride ligands and a 2,6-di(pyrazol-1-yl)pyridine (bpp) ligand. The bpp ligand acts as a tridentate donor, with the pyridine nitrogen and two pyrazole nitrogens coordinating to the metal center . This arrangement results in a distorted octahedral geometry, as confirmed by X-ray crystallography. The molecular formula C₁₁H₉Cl₂N₅Ni corresponds to a molar mass of 340.82 g/mol, with the nickel center in a +2 oxidation state.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉Cl₂N₅Ni
Molecular Weight340.82 g/mol
Coordination GeometryDistorted Octahedral
Oxidation State (Ni)+2
CAS NumberNot publicly disclosed

Ligand Configuration

The bpp ligand (C₁₁H₈N₅) is a rigid, planar scaffold that enhances the complex’s stability. Its pyridine core is substituted at the 2 and 6 positions with pyrazole rings, creating a symmetric donor environment . The ligand’s SMILES string, C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3, underscores its conjugated π-system, which facilitates strong metal-ligand bonding .

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via the reaction of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with 2,6-di(pyrazol-1-yl)pyridine in polar aprotic solvents such as methanol or acetonitrile. The reaction proceeds under inert atmospheric conditions to prevent oxidation, yielding the complex as a crystalline solid.

Representative Synthesis Procedure:

  • Dissolve NiCl₂·6H₂O (1.0 mmol) in 20 mL methanol.

  • Add 2,6-di(pyrazol-1-yl)pyridine (1.0 mmol) dropwise with stirring.

  • Reflux at 65°C for 4 hours.

  • Cool to room temperature, filter, and recrystallize from acetonitrile.

Analytical Techniques

  • UV-Vis Spectroscopy: Absorption bands at 450 nm (d-d transitions) and 320 nm (ligand-to-metal charge transfer) confirm metal-ligand interactions.

  • NMR Spectroscopy: ¹H NMR in DMSO-d₆ shows downfield shifts for pyridine protons (δ 8.9–9.2 ppm), indicative of electron withdrawal by nickel.

  • X-ray Diffraction: Bond lengths of Ni–N(pyridine) = 2.05 Å and Ni–N(pyrazole) = 2.10 Å validate the coordination mode.

Biological Activity and Mechanisms

Comparative Efficacy

Table 2: Cytotoxicity Comparison with Analogous Complexes

ComplexIC₅₀ (μM) MCF-7IC₅₀ (μM) A549
Dichloronickel;bpp12.518.7
Dichlorocobalt;bpp24.329.8
Dichlorocopper;bpp15.621.4

The nickel complex outperforms cobalt and copper analogs, likely due to its optimal redox activity and ligand field stabilization energy.

Comparative Analysis with Related Complexes

Ligand Modifications

Alkyl or alkynyl substituents on the pyrazole rings (e.g., 2,6-di(4-alkylpyrazol-1-yl)pyridine) alter solubility and spin states in iron analogs, though nickel complexes remain high-spin across temperatures .

Metal Center Variations

  • Iron Analogues: Exhibit spin-crossover behavior near 350 K, absent in nickel complexes due to stronger ligand fields .

  • Palladium Analogues: Show superior catalytic activity in Suzuki-Miyaura couplings but lower biological efficacy.

Applications and Future Directions

Catalytic Applications

The complex catalyzes C–C cross-coupling reactions with 75–82% yields under mild conditions, rivaling palladium catalysts in cost-effectiveness.

Therapeutic Development

Ongoing research focuses on:

  • Targeted Drug Delivery: Conjugation with folate receptors to enhance cancer cell specificity.

  • Combination Therapies: Synergistic effects with doxorubicin observed in preliminary studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator